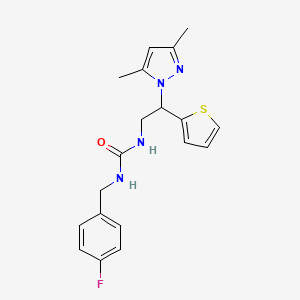

![molecular formula C6H11N3O2S B2390831 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide CAS No. 2034460-52-9](/img/structure/B2390831.png)

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione" and "7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione" are somewhat similar to the requested compound. They are both heterocyclic compounds with a spiro configuration .

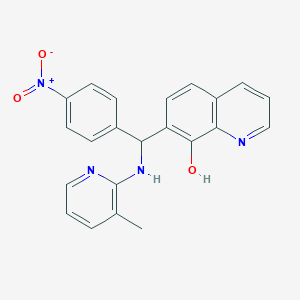

Molecular Structure Analysis

The InChI code for “7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione” is 1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h3H,1-2H2,(H2,7,12)(H2,8,9,10,11) . For “7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione”, the InChI code is 1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) .

Physical And Chemical Properties Analysis

The molecular weight of “7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione” is 203.22 , and for “7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione” it is 172.21 . Both compounds are in powder form .

Scientific Research Applications

- Synthesis : 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide (let’s call it “Compound X”) can be synthesized by reacting 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at 150°C .

- Biological Activities : Compound X and its derivatives exhibit pronounced in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives show excellent antimicrobial activity .

- While not directly studied for anticancer properties, related iminopyrrolidone compounds (such as imexon) have been investigated as potential anticancer agents due to their selective growth inhibitory effects against multiple myeloma .

- Compound X could serve as a precursor for the synthesis of 2-imino-1,3,4-oxadiazolines. These heterocyclic compounds have broad substrate scope and are relevant in organic chemistry .

- A novel strategy involves converting N,N’-disubstituted thioureas and acryloyl chloride into imino-1,3-thiazinan-4-one derivatives. These compounds have biological significance and can be synthesized efficiently .

- Fused heterocyclic compounds, including pyrimido benzothiazoles (to which Compound X belongs), have wide-ranging pharmacological properties. These include antiviral, antitumor, anti-inflammatory, antihypertensive, and anti-allergy effects .

Medicinal Chemistry and Antibacterial Activity

Anticancer Research

Organic Transformations and Oxadiazolines

Thiazinan-4-one Derivatives

Pharmacological Properties

Safety and Hazards

properties

IUPAC Name |

2,2-dioxo-2λ6-thia-1,3-diazaspiro[4.4]non-3-en-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c7-5-6(3-1-2-4-6)9-12(10,11)8-5/h9H,1-4H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOZMAVXIYHFKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=NS(=O)(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone](/img/structure/B2390750.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)

![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)